

An In-depth Technical Guide to (2E)-penta-2,4-dienoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Pentadienoic acid

Cat. No.: B130732

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-penta-2,4-dienoic acid, a short-chain unsaturated fatty acid, holds interest within various scientific domains due to its chemical structure and potential biological activities. This technical guide provides a comprehensive overview of its IUPAC nomenclature, structure, physicochemical properties, synthesis, and metabolic significance. The information is curated to support research and development activities, particularly in the fields of biochemistry and drug discovery.

IUPAC Name and Chemical Structure

The unequivocally established IUPAC name for the compound is (2E)-penta-2,4-dienoic acid. The "(2E)" designation specifies the stereochemistry of the double bond at the second carbon, indicating a trans configuration. It is also commonly referred to as **trans-2,4-pentadienoic acid**.

Molecular Formula: C₅H₆O₂

Structure:

The structure consists of a five-carbon chain with conjugated double bonds at the second and fourth positions and a carboxylic acid functional group at one end.

SMILES: C=C/C=C/C(=O)O

Physicochemical and Quantitative Data

A summary of the key quantitative data for (2E)-penta-2,4-dienoic acid is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	98.10 g/mol	PubChem
Melting Point	69-72 °C	Sigma-Aldrich[1]
Solubility	Soluble in 1 M NaOH (0.5 g/10 mL)	Sigma-Aldrich[1]
Purity (typical)	≥97.0%	Sigma-Aldrich[1]
XLogP3	1.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem

Experimental Protocols

Synthesis of (2E)-penta-2,4-dienoic acid via Doebner Modification of the Knoevenagel Condensation

A common and effective method for the synthesis of (2E)-penta-2,4-dienoic acid is the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid, followed by decarboxylation.

Reaction Scheme:

Detailed Protocol:

While a specific, detailed protocol for the synthesis of (2E)-penta-2,4-dienoic acid was not found in the immediate search results, the general procedure for the Doebner modification is as

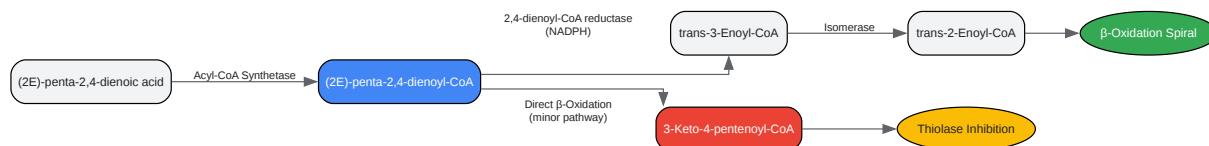
follows:

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine.
- Addition of Aldehyde: To this solution, add acrolein dropwise. A catalytic amount of piperidine may also be added to facilitate the reaction.
- Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- Work-up: After the reaction is complete, the pyridine is removed under reduced pressure. The residue is then acidified with a mineral acid (e.g., HCl) to precipitate the crude product.
- Purification: The crude (2E)-penta-2,4-dienoic acid can be purified by recrystallization from a suitable solvent.

Note: This is a generalized protocol. For specific molar ratios, reaction times, and purification solvents, it is recommended to consult detailed procedures in organic synthesis literature. The reaction of acrolein and malonic acid in pyridine is known to yield **trans-2,4-pentadienoic acid**^[1].

Biological Significance and Metabolic Pathways

Metabolism of (2E)-penta-2,4-dienoic Acid


In biological systems, (2E)-penta-2,4-dienoic acid is activated to its coenzyme A (CoA) thioester, (2E)-penta-2,4-dienoyl-CoA. This activated form can then enter the β -oxidation pathway for energy production. The metabolism of unsaturated fatty acids with double bonds at even-numbered carbons requires auxiliary enzymes. In the case of (2E)-penta-2,4-dienoyl-CoA, the key enzyme is 2,4-dienoyl-CoA reductase.

The metabolic fate of (2E)-penta-2,4-dienoyl-CoA involves two primary routes:

- Reductive Pathway: (2E)-penta-2,4-dienoyl-CoA is first reduced by NADPH-dependent 2,4-dienoyl-CoA reductase to yield trans-3-enoyl-CoA. This intermediate is then isomerized to trans-2-enoyl-CoA, a standard intermediate of β -oxidation, which then proceeds through the conventional β -oxidation spiral.

- Direct β -Oxidation (minor pathway): This pathway can lead to the formation of 3-keto-4-pentenoyl-CoA, which is a potent inhibitor of 3-ketoacyl-CoA thiolase, a key enzyme in the β -oxidation pathway.

Below is a Graphviz diagram illustrating the metabolic pathway of (2E)-penta-2,4-dienoyl-CoA.

[Click to download full resolution via product page](#)

Metabolic pathway of (2E)-penta-2,4-dienoyl-CoA.

Role in Abscisic Acid Biosynthesis

Some commercial sources suggest that (2E)-penta-2,4-dienoic acid is an intermediate in the biosynthesis of the plant hormone abscisic acid (ABA)[2][3][4]. However, the established primary pathway for ABA biosynthesis in higher plants involves the oxidative cleavage of a C40 carotenoid precursor, such as zeaxanthin or violaxanthin, to form xanthoxin, which is then converted to ABA. Detailed scientific literature on plant biochemistry does not prominently feature (2E)-penta-2,4-dienoic acid as a direct precursor in this main pathway. It is possible that it is part of a minor, alternative, or synthetic pathway. Further research is required to definitively elucidate its role, if any, in ABA biosynthesis.

Conclusion

(2E)-penta-2,4-dienoic acid is a well-characterized unsaturated fatty acid with defined physicochemical properties. Its synthesis is accessible through established organic chemistry reactions. The metabolic pathway of its activated form, (2E)-penta-2,4-dienoyl-CoA, is understood to proceed primarily through a reductive step followed by β -oxidation. While its involvement in abscisic acid biosynthesis has been suggested, this remains an area for further clarification. This guide provides a foundational understanding of (2E)-penta-2,4-dienoic acid for scientists and researchers, highlighting its key characteristics and biological context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Evolution of Abscisic Acid Synthesis and Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2E)-2,4-Pentadienoic acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2E)-penta-2,4-dienoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130732#2e-penta-2-4-dienoic-acid-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com